molecular formula C20H17F3N2O4 B11495752 N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide

Cat. No.: B11495752
M. Wt: 406.4 g/mol
InChI Key: WEGDPHICDWBGPJ-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide is a complex organic compound that features a pyrrole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the furan ring and subsequent functional group modifications. Common reagents used in these reactions include acetyl chloride, benzyl bromide, and trifluoromethyl iodide. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]furan-2-carboxamide
  • N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]thiophene-2-carboxamide
  • N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyrrole-2-carboxamide

Uniqueness

The unique structural features of this compound, such as the combination of a pyrrole and furan ring, distinguish it from similar compounds.

Properties

Molecular Formula

C20H17F3N2O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C20H17F3N2O4/c1-12-16(13(2)26)19(20(21,22)23,24-17(27)15-9-6-10-29-15)18(28)25(12)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,24,27)

InChI Key

WEGDPHICDWBGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=CO3)C(=O)C

Origin of Product

United States

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